
Magnesium, dihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, dihexyl- is an organometallic compound that features a magnesium atom bonded to two hexyl groups. This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, dihexyl- can be synthesized through the reaction of magnesium metal with hexyl halides (such as hexyl chloride or hexyl bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction typically proceeds as follows:
Mg+2C6H13X→Mg(C6H13)2+X2
where X represents a halogen atom.
Industrial Production Methods
On an industrial scale, the production of magnesium, dihexyl- involves similar principles but is carried out in larger reactors with controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, dihexyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and hexyl radicals.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Magnesium oxide and hexyl radicals.
Reduction: Reduced forms of the target compounds.
Substitution: New organomagnesium compounds with different substituents.
Applications De Recherche Scientifique
Magnesium, dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a tool for studying magnesium’s biological functions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium, dihexyl- involves the reactivity of the magnesium center, which can interact with various molecular targets. The hexyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved include:
Nucleophilic attack: The magnesium center acts as a nucleophile, attacking electrophilic centers in other molecules.
Radical formation: Under certain conditions, the compound can generate hexyl radicals, which participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, dibutyl-
- Magnesium, diphenyl-
- Magnesium, diethyl-
Uniqueness
Magnesium, dihexyl- is unique due to the length and structure of its hexyl groups, which provide distinct steric and electronic properties compared to shorter or more complex alkyl groups. This uniqueness influences its reactivity and suitability for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
37509-99-2 |
|---|---|
Formule moléculaire |
C12H26Mg |
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
Clé InChI |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


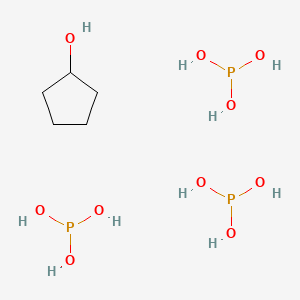
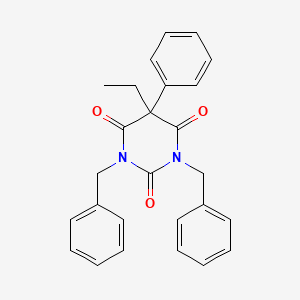

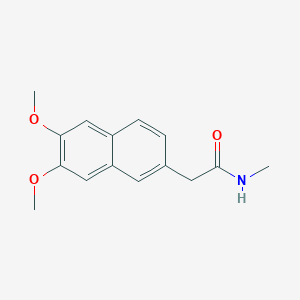

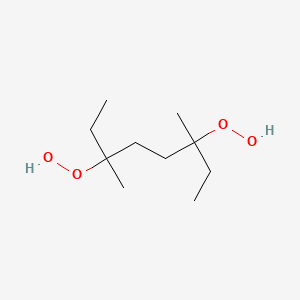

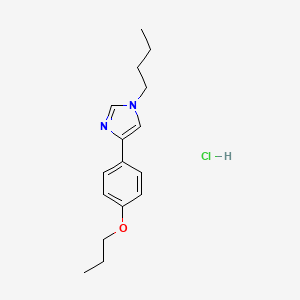
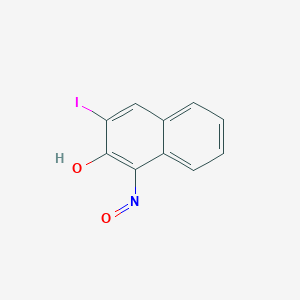
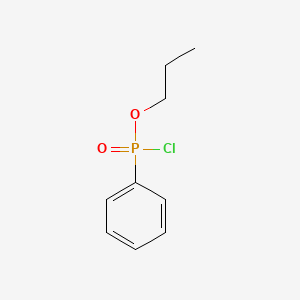

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)

